Tigemonam

説明

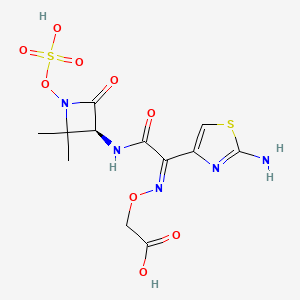

structure given in first source

See also: Tigemonam Dicholine (active moiety of).

特性

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7-/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSVIZLXJOLHZ-QWFSEIHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC(=O)O)/C2=CSC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883103 | |

| Record name | Tigemonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-71-1 | |

| Record name | Tigemonam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tigemonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102507711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tigemonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIGEMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H1LDS5D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tigemonam on Bacterial Cell Wall Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanism by which tigemonam, an orally active monobactam antibiotic, exerts its bactericidal effects through the targeted inhibition of bacterial cell wall synthesis. It provides quantitative data on its efficacy, detailed experimental protocols for studying its interaction with target proteins, and visual diagrams to illustrate key pathways and processes.

Introduction: Tigemonam Overview

Tigemonam is a monocyclic β-lactam antibiotic (monobactam) characterized by its potent activity primarily against aerobic Gram-negative bacteria, including many members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae.[1][2][3] Unlike many other β-lactam antibiotics, its core structure consists of an isolated β-lactam ring, not fused to another ring system.[4] This structural feature contributes to its marked stability against hydrolysis by a wide range of β-lactamase enzymes, which are a common cause of bacterial resistance.[1][3][5] Administered orally, tigemonam represents a significant therapeutic option for infections caused by susceptible Gram-negative pathogens.[1][3][6]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of tigemonam is achieved by disrupting the final and essential stages of peptidoglycan biosynthesis in the bacterial cell wall.[1][4]

2.1 The Target: Penicillin-Binding Proteins (PBPs)

The bacterial cell wall is crucial for maintaining cellular integrity and shape, protecting the cell from osmotic lysis.[4][7] Its primary structural component is peptidoglycan, a mesh-like polymer of glycan strands cross-linked by short peptides. The final step in peptidoglycan synthesis, known as transpeptidation, is catalyzed by a family of bacterial enzymes called Penicillin-Binding Proteins (PBPs).[8][9] These enzymes form the peptide cross-links that give the cell wall its strength and rigidity.

2.2 Molecular Interaction and Inhibition

As a β-lactam antibiotic, tigemonam is a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor peptides.[10] This mimicry allows it to bind to the active site of PBPs. The core mechanism unfolds as follows:

-

Binding: Tigemonam preferentially targets and binds to specific PBPs essential for the bacterium's survival. In Escherichia coli, tigemonam has been shown to bind to PBP-1a and PBP-3 with high affinity.[11]

-

Acylation: Upon binding, the strained β-lactam ring of tigemonam is opened, leading to the formation of a stable, covalent acyl-enzyme intermediate with a critical serine residue in the PBP active site.[9][12]

-

Inactivation: This acylation process effectively inactivates the PBP, preventing it from carrying out its normal transpeptidation function.[10][13]

The inhibition of peptidoglycan cross-linking weakens the cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1][4][7]

Caption: Tigemonam inhibits bacterial cell wall synthesis by inactivating PBPs.

Quantitative Data: In Vitro Antimicrobial Activity

Tigemonam's potency is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. It exhibits excellent activity against a broad range of Gram-negative bacteria but has limited activity against Gram-positive organisms, Pseudomonas aeruginosa, and anaerobes.[1][5]

| Bacterial Species (Number of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Escherichia coli | ≤ 0.25 | 0.25 | [2] |

| Klebsiella spp. | ≤ 0.25 | 0.25 | [2] |

| Enterobacter spp. | - | 16 | [2] |

| Proteus spp. | ≤ 0.25 | 0.25 | [2] |

| Citrobacter spp. | - | 4 | [2] |

| Salmonella spp. | ≤ 0.25 | 0.25 | [2] |

| Haemophilus influenzae | ≤ 0.25 | 0.25 | [2] |

| Branhamella catarrhalis | ≤ 0.25 | 0.25 | [2] |

| Streptococcus pneumoniae | - | 16 | [3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols: PBP Binding Affinity Assay

Determining the binding affinity of tigemonam for its target PBPs is crucial for understanding its mechanism and potency. A common method is the competitive binding assay using a fluorescently labeled β-lactam, such as Bocillin-FL.[14][15]

Objective: To determine the concentration of tigemonam required to inhibit 50% of Bocillin-FL binding to specific PBPs (IC₅₀).

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

-

Lyse the cells using methods like sonication or French press to release cellular contents.[16]

-

Isolate the cell membranes, which contain the PBPs, through ultracentrifugation. Resuspend the membrane pellet in a storage buffer.[16]

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, aliquot the prepared membrane fraction.

-

Add increasing concentrations of unlabeled tigemonam to each tube and incubate for a set period (e.g., 30 minutes at room temperature) to allow for binding to PBPs.[14] A control tube with no tigemonam is included.

-

Add a fixed, sub-saturating concentration of Bocillin-FL to all tubes.[14] Incubate for a shorter period (e.g., 15 minutes) to label any PBPs not already bound by tigemonam.

-

-

Protein Separation and Visualization:

-

Terminate the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the membrane proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 518 nm detection for Bocillin-FL).[14]

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the bands corresponding to each PBP in each lane using densitometry software.

-

Calculate the percentage of Bocillin-FL binding inhibition for each tigemonam concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the tigemonam concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each PBP.

-

References

- 1. youtube.com [youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tigemonam, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. tigemonam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. In vivo evaluation of tigemonam, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 8. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved sensitivity in assays for binding of novel beta-lactam antibiotics to penicillin-binding proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens [mdpi.com]

- 14. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tigemonam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigemonam is a synthetic, orally administered monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria. Its unique chemical architecture, featuring a monocyclic β-lactam core, confers stability against many β-lactamase enzymes, a common mechanism of bacterial resistance. This technical guide provides a comprehensive overview of the chemical structure of Tigemonam and a detailed, step-by-step pathway for its chemical synthesis. All quantitative data from the synthesis are summarized, and detailed experimental protocols for key reactions are provided. Visual diagrams of the synthesis pathway are included to facilitate a clear understanding of the molecular transformations involved.

Chemical Structure of Tigemonam

Tigemonam is a complex organic molecule with the chemical formula C₁₂H₁₅N₅O₉S₂ and a molar mass of 437.41 g/mol .[1] Its structure is characterized by a central (3S)-2,2-dimethyl-4-oxo-azetidine-1-sulfonic acid core, which is the monobactam nucleus. This core is substituted at the 3-position with a side chain that plays a crucial role in its antibacterial activity.

The side chain is 2-(2-amino-1,3-thiazol-4-yl)-2-(((carboxymethoxy)imino)acetyl)amino). This intricate side chain enhances the binding affinity of Tigemonam to penicillin-binding proteins (PBPs) in bacteria.

Systematic (IUPAC) Name: 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid[2][3]

CAS Registry Number: 102507-71-1[1]

Structural Features:

-

Monobactam Core: A four-membered azetidinone (β-lactam) ring that is not fused to another ring. This is a defining feature of monobactam antibiotics.

-

Sulfonic Acid Group: An O-sulfo group attached to the nitrogen of the β-lactam ring, which is characteristic of monosulfactams and is crucial for activating the β-lactam ring.

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, which is a common moiety in many biologically active compounds.

-

Oxime Ether Side Chain: This particular side chain enhances the antibacterial spectrum and stability against β-lactamases.

Synthesis Pathway of Tigemonam

The total synthesis of Tigemonam is a multi-step process that involves the preparation of two key intermediates: the monobactam core and the thiazole-containing side chain, followed by their coupling and final deprotection. The following pathway is based on the synthetic route described in U.S. Patent 4,638,061.

Synthesis of the Monobactam Core: (3S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Sulfate

The synthesis of the monobactam core begins with N-(tert-butoxycarbonyl)-3-hydroxyvaline.

Coupling and Final Synthesis of Tigemonam

The protected thiazole side chain is coupled with the monobactam core, followed by deprotection to yield the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Tigemonam, derived from patent literature.

Preparation of 1-(Benzyloxy)-3-(tert-butoxycarbonylamino)-4,4-dimethylazetidin-2-one (VI)

-

Amide Formation (I -> III): To a solution of N-(tert-butoxycarbonyl)-3-hydroxyvaline (I) in tetrahydrofuran (THF), 1-hydroxybenzotriazole (HBT) and dicyclohexylcarbodiimide (DCC) are added, followed by O-benzylhydroxylamine (II). The mixture is stirred at room temperature until the reaction is complete.

-

Sulfation (III -> V): The resulting benzyloxyamide (III) is dissolved in pyridine and treated with a pyridine-sulfur trioxide complex (IV).

-

Cyclization (V -> VI): The crude N-(tert-butoxycarbonyl)-3-(sulfooxy)-N2-(benzyloxy)valinamide (V) is treated with potassium carbonate (K₂CO₃) in a biphasic system of ethyl acetate and water to induce cyclization to the azetidinone ring (VI).

Preparation of 3-Amino-4,4-dimethyl-2-oxoazetidinyl-1-sulfate (IX)

-

Debenzylation (VI -> VII): The 1-(benzyloxy) group of (VI) is removed by catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol to yield the N-hydroxyazetidine (VII).

-

Sulfation (VII -> VIII): The N-hydroxyazetidine (VII) is reacted with the pyridine-sulfur trioxide complex (IV) to afford the 1-azetidinyl sulfuric ester (VIII).

-

Deprotection (VIII -> IX): The tert-butoxycarbonyl (Boc) protecting group is removed from (VIII) using trifluoroacetic acid (TFA) in the presence of anisole as a scavenger in dichloromethane to yield the key monobactam core (IX).[4]

Synthesis of Tigemonam (IX -> Final Product)

-

Amide Coupling (IX + X -> XI): The monobactam core (IX) is coupled with the protected side chain, 2-(2-aminothiazol-4-yl)-2(Z)-(diphenylmethoxycarbonylmethoxyimino)acetic acid (X), using diphenyl chlorophosphate and triethylamine in dimethylformamide (DMF). This reaction forms the diphenylmethyl ester of Tigemonam (XI).

-

Final Deprotection (XI -> Tigemonam): The diphenylmethyl ester group is cleaved by treatment with trifluoroacetic acid and anisole to yield the final product, Tigemonam.[4]

Quantitative Data

The following table summarizes the key molecular properties of Tigemonam and its intermediates. (Note: Specific yields for each step are often proprietary and not always available in public literature; therefore, they are not included here.)

| Compound/Intermediate | Molecular Formula | Molar Mass ( g/mol ) |

| Tigemonam | C₁₂H₁₅N₅O₉S₂ | 437.41[1] |

| Tigemonam Disodium Salt | C₁₂H₁₃N₅Na₂O₉S₂ | 481.37[1] |

| Monobactam Core (IX) | C₅H₁₀N₂O₄S | 194.21 |

| Protected Side Chain (X) | C₂₇H₂₃N₃O₅S | 501.56 |

Mechanism of Action: A Brief Overview

Tigemonam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The primary target of Tigemonam is the family of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, Tigemonam prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

Conclusion

Tigemonam represents a significant development in the field of monobactam antibiotics, offering an oral therapeutic option against a range of Gram-negative pathogens. Its chemical synthesis, while complex, is well-established and relies on the strategic assembly of a monobactam core and a tailored side chain. The detailed understanding of its structure and synthesis pathway is crucial for the development of future generations of β-lactam antibiotics and for devising strategies to overcome emerging antibiotic resistance.

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 4. US5143913A - [3S(Z)]-3-[[(2-amino-4-thiazolyl)[[2-(hydroxyamino)-2-oxoethoxy]imino]acetyl]amino]-2,2-dimethyl-4-oxo-1-azetidinyl sulfate - Google Patents [patents.google.com]

In Vitro Antibacterial Spectrum of Tigemonam Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of tigemonam, an oral monobactam antibiotic, against a range of clinically relevant Gram-negative bacteria. The data and protocols summarized herein are collated from various scientific studies to support research and development efforts in the field of infectious diseases.

Executive Summary

Tigemonam is a monobactam antibiotic characterized by its potent and specific activity against aerobic Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1][2] It demonstrates stability against many common plasmid-mediated and chromosomally mediated β-lactamases, which are a primary mechanism of resistance to many β-lactam antibiotics.[1][3] Tigemonam's mode of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[4] Its in vitro spectrum of activity makes it a subject of interest for the treatment of infections caused by susceptible Gram-negative pathogens. However, it exhibits limited to no activity against Pseudomonas aeruginosa, Acinetobacter spp., Gram-positive bacteria, and anaerobes.[1][3]

Mechanism of Action

Tigemonam, as a monobactam, targets the synthesis of the bacterial cell wall, an essential structure for maintaining cell integrity. The primary mechanism involves the following steps:

-

Penetration: Tigemonam penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.

-

PBP Binding: In the periplasm, tigemonam covalently binds to penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, thereby inhibiting the transpeptidation reaction that cross-links the peptidoglycan chains.

-

Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[4]

References

An In-Depth Technical Guide to the Stability of Tigemonam Against Beta-Lactamase Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigemonam, an oral monobactam antibiotic, exhibits a notable resilience to hydrolysis by a wide array of bacterial beta-lactamases, a key mechanism of antibiotic resistance. This technical guide provides a comprehensive analysis of tigemonam's stability, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the underlying biochemical interactions. Its marked stability against common plasmid-mediated and chromosomal beta-lactamases, such as TEM-1 and SHV-1, underpins its efficacy against many Gram-negative pathogens. However, the emergence of extended-spectrum beta-lactamases (ESBLs) and the overexpression of AmpC enzymes present challenges to its activity, highlighting the ongoing evolution of antibiotic resistance. This document serves as a resource for understanding the nuances of tigemonam's interaction with these critical enzymes.

Introduction

Tigemonam is a monocyclic β-lactam antibiotic with a spectrum of activity primarily directed against aerobic Gram-negative bacteria.[1][2] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] A key attribute contributing to its clinical potential is its stability in the presence of many beta-lactamase enzymes.[3][4]

Beta-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The proliferation of these enzymes is a major driver of antibiotic resistance worldwide. Understanding the stability of an antibiotic to these enzymes is therefore critical in assessing its potential efficacy.

This guide will delve into the specifics of tigemonam's stability to beta-lactamase hydrolysis, with a focus on quantitative data and the experimental methods used to determine this stability.

Interaction with Beta-Lactamases: A Quantitative Overview

Tigemonam has demonstrated remarkable stability against a variety of common beta-lactamases. For many of these enzymes, hydrolysis of tigemonam is not detectable by standard laboratory methods.[2][5] This inherent stability means that traditional hydrolysis kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are often not applicable. Instead, the interaction is better characterized by inhibition constants (Ki) or the concentration required for 50% inhibition (IC50), which describe the affinity of tigemonam for the enzyme.

While specific Ki and IC50 values for tigemonam against a comprehensive panel of beta-lactamases are not extensively reported in publicly available literature, its stability profile can be inferred from susceptibility data and qualitative descriptions in published studies.

Table 1: Stability of Tigemonam against Common Beta-Lactamases

| Beta-Lactamase Class (Bush-Jacoby Group) | Specific Enzymes | Stability of Tigemonam | Supporting Evidence |

| Class A (Group 2b) | TEM-1, SHV-1 | Highly Stable (Not Hydrolyzed) | Consistently reported in multiple studies.[2][5] |

| Class A (Group 2be) | Extended-Spectrum β-Lactamases (ESBLs) (TEM and SHV derivatives) | Reduced Susceptibility (Increased MICs) | Increased MICs (4-256 mg/l) observed in ESBL-producing strains.[4] |

| Class C (Group 1) | Chromosomal (e.g., from Enterobacter, Morganella, Pseudomonas) | Highly Stable (Not Hydrolyzed) | Stated to not be hydrolyzed by these enzymes.[2][5] |

| Class C (Group 1) | Derepressed AmpC-producing mutants | Reduced Susceptibility (Increased MICs) | Increased MICs (0.25-8 mg/l) observed in derepressed mutants.[4] Susceptibility was only clinically significant for derepressed Enterobacter cloacae mutants.[6] |

| Class D (Group 2d) | OXA-type enzymes | Generally Stable | Active against strains containing known TEM and OXA type beta-lactamases.[7] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The stability of tigemonam to beta-lactamase hydrolysis is typically assessed using spectrophotometric assays. These assays monitor the integrity of the β-lactam ring, which absorbs ultraviolet (UV) light at a specific wavelength. Hydrolysis of the ring leads to a change in this absorbance.

General Protocol for Beta-Lactamase Hydrolysis Assay

This protocol provides a general framework for assessing the hydrolysis of a β-lactam antibiotic by a purified beta-lactamase enzyme.

Objective: To determine if and at what rate a beta-lactamase enzyme hydrolyzes tigemonam.

Materials:

-

Purified beta-lactamase enzyme of known concentration.

-

Tigemonam solution of known concentration.

-

A suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0).

-

UV-transparent cuvettes or microplates.

-

A UV-Vis spectrophotometer or microplate reader capable of kinetic measurements.

-

Control antibiotic with known susceptibility to the enzyme (e.g., nitrocefin, penicillin G).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of tigemonam in the assay buffer.

-

Dilute the purified beta-lactamase to a working concentration in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the intact β-lactam ring of tigemonam. This is typically in the range of 260-300 nm.

-

Set the instrument to perform kinetic measurements, taking readings at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Assay Execution:

-

Add the tigemonam solution to a cuvette or microplate well.

-

Place the cuvette/plate in the spectrophotometer and record a baseline reading.

-

Initiate the reaction by adding a small volume of the beta-lactamase solution to the tigemonam solution and mix quickly.

-

Immediately start the kinetic measurement.

-

-

Controls:

-

Negative Control: A reaction mixture containing tigemonam and buffer but no enzyme, to account for any spontaneous degradation of the antibiotic.

-

Positive Control: A reaction mixture containing a known substrate of the enzyme (e.g., nitrocefin) and the enzyme, to confirm the enzyme is active.

-

-

Data Analysis:

-

Monitor the change in absorbance over time. A decrease in absorbance indicates hydrolysis of the β-lactam ring.

-

If hydrolysis is observed, the initial rate of the reaction (V0) can be calculated from the linear portion of the absorbance vs. time curve.

-

Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Determination of Inhibition Constants (Ki and IC50)

When an antibiotic is not hydrolyzed but still interacts with the enzyme, its inhibitory effect can be quantified.

Objective: To determine the concentration of tigemonam required to inhibit the activity of a beta-lactamase.

Procedure: This assay is typically performed as a competition experiment.

-

A known substrate of the beta-lactamase (a "reporter substrate" like nitrocefin or cephaloridine) is used.

-

The rate of hydrolysis of the reporter substrate by the enzyme is measured in the absence of tigemonam.

-

The rate of hydrolysis is then measured in the presence of varying concentrations of tigemonam.

-

The IC50 value is the concentration of tigemonam that reduces the rate of reporter substrate hydrolysis by 50%.

-

The Ki value can be calculated from the IC50 value and the Km of the enzyme for the reporter substrate.

Visualizing Tigemonam-Beta-Lactamase Interactions

Graphviz diagrams can be used to illustrate the conceptual workflows and interactions described.

Caption: Experimental workflow for assessing beta-lactamase stability.

Caption: Tigemonam's differential interaction with beta-lactamases.

Conclusion

Tigemonam's robust stability against many common beta-lactamases is a cornerstone of its antibacterial profile. This stability, however, is not absolute. The increased minimum inhibitory concentrations observed for tigemonam against bacteria producing extended-spectrum beta-lactamases and derepressed AmpC enzymes underscore the need for continued surveillance and research. For drug development professionals, this highlights the importance of evaluating novel antibiotics against a contemporary and diverse panel of resistance enzymes. For researchers, the nuanced interactions between tigemonam and these more challenging beta-lactamases present an opportunity to further elucidate the structural and mechanistic bases of monobactam resistance. A deeper understanding of these interactions will be crucial for the strategic development and deployment of future antimicrobial agents.

References

- 1. Occurrence of ESBL, AmpC-ESBL, and Carbapenemase Producer Organisms in Clinical Specimens: An Observational Prospective Study - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 2. Tigemonam, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of tigemonam, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tigemonam activity against clinical isolates of Enterobacteriaceae and Enterobacteriaceae with known mechanisms of resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tigemonam, an oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro activity of tigemonam, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tigemonam: A Deep Dive into its Pharmacokinetics and Oral Bioavailability in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and oral bioavailability of Tigemonam, a monobactam antibiotic, in various animal models. The information presented is collated from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in drug development and antimicrobial research.

Executive Summary

Tigemonam is an orally administered monobactam antibiotic with demonstrated efficacy against a range of gram-negative bacteria. Preclinical studies have confirmed its oral absorption in several animal species, including mice, rats, and dogs. While the available literature confirms that Tigemonam is "well absorbed" in these models, a complete quantitative pharmacokinetic profile, including parameters such as Cmax, Tmax, AUC, and oral bioavailability, is not fully available in the public domain. This guide summarizes the existing data, details the experimental methodologies employed in these studies, and highlights the gaps in our current understanding of Tigemonam's pharmacokinetic profile in animals.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative and qualitative pharmacokinetic data for Tigemonam in mice, rats, and dogs. It is important to note that detailed pharmacokinetic parameters are not available in the cited literature; therefore, the tables reflect the current limitations in publicly accessible data.

Table 1: Pharmacokinetics of Orally Administered Tigemonam in Mice

| Parameter | Value | Dose | Citation |

| Oral Absorption | Well absorbed | Not Specified | [1][2] |

| Cmax | Data not available | Not Specified | |

| Tmax | Data not available | Not Specified | |

| AUC | Data not available | Not Specified | |

| Half-life (t½) | ~1-2 hours* | Not Specified | [3] |

| Oral Bioavailability (%) | Data not available | Not Specified |

*The specific animal model for this half-life data was not explicitly stated.

Table 2: Pharmacokinetics of Orally Administered Tigemonam in Rats

| Parameter | Value | Dose | Citation |

| Oral Absorption | Well absorbed | Not Specified | [4] |

| Median Effective Dose (ED50) | 46 mg/kg | Not Specified | [1][2] |

| Cmax | Data not available | Not Specified | |

| Tmax | Data not available | Not Specified | |

| AUC | Data not available | Not Specified | |

| Half-life (t½) | ~1-2 hours* | Not Specified | [3] |

| Oral Bioavailability (%) | Data not available | Not Specified |

*The specific animal model for this half-life data was not explicitly stated.

Table 3: Pharmacokinetics of Orally Administered Tigemonam in Dogs

| Parameter | Value | Dose | Citation |

| Oral Absorption | Well absorbed | 25 mg/kg | [1][2] |

| Serum Concentration | >30 µg/ml | 25 mg/kg | [5] |

| Cmax | Data not available | Not Specified | |

| Tmax | Data not available | Not Specified | |

| AUC | Data not available | Not Specified | |

| Half-life (t½) | ~1-2 hours* | Not Specified | [3] |

| Oral Bioavailability (%) | Data not available | Not Specified |

*The specific animal model for this half-life data was not explicitly stated.

Experimental Protocols

The following sections detail the methodologies used in the key in vivo pharmacokinetic studies of Tigemonam.

Animal Models

-

Mice: Used for evaluating in vivo efficacy in systemic and localized infections.[1][2]

-

Rats: Utilized in a lung infection model with Klebsiella pneumoniae.[1][2]

-

Dogs: Male beagle dogs, weighing approximately 10 kg, were used for pharmacokinetic studies.[5]

Dosing and Administration

-

Route of Administration: Oral administration was used in all cited animal studies.[1][2]

-

Fasting: Animals designated for pharmacokinetic studies were fasted for 16 hours prior to the administration of the test compound.[5]

-

Dose: A specific oral dose of 25 mg/kg was administered to dogs.[5] The doses used in mice and the specific rat pharmacokinetic studies were not detailed in the available literature.

Sample Collection and Processing

-

Blood Collection (Mice): Mice were exsanguinated for serum collection at predetermined time intervals.[5]

-

Blood Collection (Dogs): Blood samples were collected from the femoral vein at specific time points post-administration.[5]

-

Sample Processing: Serum samples were treated with an equal volume of acetonitrile to precipitate proteins. The samples were then mixed and centrifuged at 1000 x g for 10 minutes, and the resulting supernatant was collected for bioassay.[5]

Analytical Methodology

-

Assay Type: A conventional agar-well diffusion bioassay was employed to determine the concentration of Tigemonam in serum and urine.[5]

-

Assay Organism: Escherichia coli SC 12155 was used as the indicator organism for the bioassay.[5]

-

Detection Limit: The quantitative detection limit of the bioassay was 0.5 µg/ml.[5]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for the pharmacokinetic studies of Tigemonam as described in the literature.

Caption: Workflow of Tigemonam pharmacokinetic studies in animal models.

Conclusion

Tigemonam demonstrates favorable oral absorption characteristics in preclinical animal models, a promising feature for its potential clinical utility. However, the publicly available data on its pharmacokinetics is limited. To fully understand the absorption, distribution, metabolism, and excretion (ADME) profile of Tigemonam, further studies reporting detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute oral bioavailability in various species are warranted. Such data would be invaluable for guiding dose selection and predicting pharmacokinetic behavior in humans. The experimental protocols outlined in this guide can serve as a foundation for designing future preclinical studies to address these knowledge gaps.

References

- 1. In vivo evaluation of tigemonam, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo evaluation of tigemonam, a novel oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US10093666B2 - Deuterated O-sulfated beta lactam hydroxamic acids and deuterated N-sulfated beta lactams - Google Patents [patents.google.com]

- 5. Comparison of the effects of aztreonam and tigemonam against Escherichia coli and Klebsiella pneumoniae in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Tigemonam Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of tigemonam's structure-activity relationship (SAR). Tigemonam is a synthetic, orally bioavailable monobactam antibiotic with a focused spectrum of activity against aerobic Gram-negative bacteria. Understanding the relationship between its chemical structure and biological activity is crucial for the development of future antimicrobial agents that can overcome existing and emerging resistance mechanisms.

Introduction to Tigemonam

Tigemonam is a monocyclic beta-lactam antibiotic, a class of compounds characterized by a lone β-lactam ring that is not fused to another ring structure.[1] This structural feature distinguishes it from other β-lactam antibiotics such as penicillins and cephalosporins. Tigemonam exhibits potent bactericidal activity by inhibiting bacterial cell wall synthesis.[2] It is particularly effective against members of the Enterobacteriaceae family and is stable to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases.[3][4]

Mechanism of Action

The primary mechanism of action of tigemonam, like other β-lactam antibiotics, involves the inhibition of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of PBPs, tigemonam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]

Caption: Mechanism of action of tigemonam in Gram-negative bacteria.

Core Structure-Activity Relationships of Monobactams

While specific, publicly available SAR studies on a wide range of tigemonam analogs are limited, the broader class of monobactams has been extensively studied. The key structural features essential for the antibacterial activity of monobactams like tigemonam are:

-

The Monobactam Core (Azetidin-2-one): The strained four-membered β-lactam ring is the pharmacophore responsible for acylating and inactivating PBPs.

-

N1-Sulfonic Acid Group: This acidic moiety is crucial for the activation of the β-lactam ring, enhancing its reactivity towards the serine residue in the active site of PBPs. It also plays a role in the specific targeting of Gram-negative bacteria.

-

C3-Acylamino Side Chain: This is the most variable part of the molecule and is a primary determinant of the antibacterial spectrum and potency. The nature of the acyl side chain influences the affinity for different PBPs and stability against β-lactamases. For tigemonam, the specific aminothiazole oxime side chain confers high potency against Enterobacteriaceae.

-

C4-Substituents: Modifications at this position can influence β-lactamase stability and intrinsic activity.

Caption: Key structure-activity relationships of the monobactam class.

In Vitro Activity of Tigemonam

Tigemonam demonstrates potent in vitro activity against a wide range of clinical isolates of the Enterobacteriaceae family. Its activity is generally superior to older oral β-lactams.[5]

Table 1: Comparative In Vitro Activity of Tigemonam and Other Antibiotics Against Gram-Negative Bacteria (MIC₉₀ in mg/L)

| Organism | Tigemonam | Aztreonam | Amoxicillin/Clavulanate | Cefaclor | Ciprofloxacin |

| Escherichia coli | 0.25 | ≤0.06 | >32 | 16 | ≤0.06 |

| Klebsiella spp. | 0.25 | 0.12 | >32 | 16 | 0.12 |

| Proteus spp. | ≤0.06 | ≤0.06 | 8 | 2 | ≤0.06 |

| Enterobacter spp. | 16 | 8 | >32 | >32 | 0.25 |

| Citrobacter spp. | 4 | 2 | >32 | >32 | 0.12 |

| Haemophilus influenzae | 0.25 | 0.12 | 2 | 4 | ≤0.06 |

| Pseudomonas aeruginosa | >128 | 8 | >32 | >32 | 1 |

Data compiled from multiple sources.[4]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of tigemonam and its analogs is typically determined using standard antimicrobial susceptibility testing methods.

Broth Microdilution Method:

-

Preparation of Inoculum: Bacterial isolates are grown overnight on an appropriate agar medium. Colonies are then suspended in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of tigemonam and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.

-

Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Caption: Experimental workflow for broth microdilution MIC testing.

Conclusion

Tigemonam's structure, particularly its C3-acylamino side chain, is pivotal to its potent activity against Enterobacteriaceae and its stability against many β-lactamases. While detailed SAR studies on a broad range of tigemonam analogs are not extensively published, the established principles of monobactam SAR provide a strong foundation for understanding its antibacterial properties. Future research focused on modifying the C3 side chain could lead to the development of new monobactam antibiotics with an expanded spectrum of activity or enhanced potency against resistant strains. The experimental protocols outlined in this guide provide a standardized approach for the evaluation of such novel compounds.

References

- 1. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro activity of tigemonam, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in-vitro activity of tigemonam, a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of tigemonam, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of Tigemonam: A Technical Overview

Tigemonam (formerly SQ-30,213) , an orally active monobactam antibiotic, emerged from the research laboratories of Bristol-Myers Squibb (formerly Squibb) in the mid-1980s.[1] As a third-generation monobactam, it represented a significant advancement in the quest for potent, orally bioavailable agents targeting problematic Gram-negative pathogens. Despite promising preclinical and in vitro data, its development was ultimately discontinued for reasons that have not been publicly disclosed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of Tigemonam, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Tigemonam was synthesized as part of a broader effort to improve upon the antibacterial spectrum and pharmacokinetic properties of earlier monobactams. The core structure, a monosulfactam, is structurally analogous to aztreonam. The initial preparation of Tigemonam was reported by C. Yoshida et al. in the Journal of Antibiotics in 1985, with subsequent patents filed by Slusarchyk and Koster of Squibb in 1986 and 1987.[1] While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the key innovation lay in the modification of the side chain at the 3-position of the azetidinone ring, which enhanced its oral absorption and stability against many β-lactamases.

Mechanism of Action

Like other β-lactam antibiotics, Tigemonam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs) , enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, Tigemonam effectively blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death. A key advantage of Tigemonam is its high stability to hydrolysis by a wide range of plasmid and chromosomally mediated β-lactamases, which are a common cause of resistance to many other β-lactam antibiotics.

Figure 1: Mechanism of action of Tigemonam.

In Vitro Antibacterial Activity

Tigemonam demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including most members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its activity against Pseudomonas aeruginosa, Acinetobacter spp., and anaerobic bacteria was generally poor. Notably, it retained its potency against many strains that were resistant to other β-lactams due to the production of β-lactamases.

Table 1: In Vitro Activity of Tigemonam (MIC90, µg/mL)

| Bacterial Species | Tigemonam | Comparator Agents |

|---|---|---|

| Escherichia coli | 0.25 | Amoxicillin/Clavulanate (>32), Cefaclor (16) |

| Klebsiella pneumoniae | 0.25 | Amoxicillin/Clavulanate (>32), Cefaclor (8) |

| Proteus mirabilis | ≤0.12 | Amoxicillin/Clavulanate (4), Cefaclor (4) |

| Enterobacter spp. | 16 | - |

| Citrobacter spp. | 4 | - |

| Salmonella spp. | 0.25 | - |

| Haemophilus influenzae | 0.25 | Amoxicillin/Clavulanate (2), Cefaclor (4) |

| Branhamella catarrhalis | 0.25 | - |

Data compiled from multiple sources.

Preclinical In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models confirmed the in vivo efficacy of orally administered Tigemonam. In murine systemic infection models, Tigemonam demonstrated potent activity against a range of Gram-negative pathogens.

Table 2: In Vivo Efficacy of Tigemonam (ED50, mg/kg) in Murine Systemic Infection Models

| Pathogen | Tigemonam (Oral) | Cefaclor (Oral) | Amoxicillin (Oral) |

|---|---|---|---|

| Escherichia coli SC 8294 | 1.4 | >200 | >200 |

| Escherichia coli SC 12199 | 1.5 | 160 | >200 |

| Klebsiella pneumoniae SC 12216 | 0.9 | 160 | >200 |

| Proteus mirabilis SC 9575 | 0.3 | 25 | 10 |

| Serratia marcescens SC 9782 | 0.5 | >200 | >200 |

| Enterobacter cloacae SC 11078 | 3.9 | >200 | >200 |

| Haemophilus influenzae SC 10556 | 1.8 | 12.5 | 6.3 |

Pharmacokinetic studies in mice and dogs revealed that Tigemonam is well absorbed after oral administration.[2][3] In dogs, a 25 mg/kg oral dose resulted in serum levels exceeding 30 µg/mL.[3]

Table 3: Pharmacokinetic Parameters of Tigemonam

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) |

|---|---|---|---|---|---|

| Mouse | 25 | Oral | ~15 | ~0.5 | ~1.5 |

| Dog | 25 | Oral | >30 | ~1-2 | ~2-3 |

Approximate values compiled from available literature.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Tigemonam was primarily assessed using the broth microdilution method. The following is a generalized protocol based on standard methodologies of the time.

-

Preparation of Antibiotic Solutions: A stock solution of Tigemonam is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotic. Control wells (growth control without antibiotic and sterility control without bacteria) are included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Figure 2: Workflow for MIC determination.

Murine Systemic Infection Model for In Vivo Efficacy

The in vivo efficacy of Tigemonam was evaluated in a murine systemic infection model. The following is a generalized protocol.

-

Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen suspended in a mucin-containing medium to enhance virulence.

-

Treatment: At specified time points post-infection (e.g., 1 and 4 hours), groups of mice are treated with varying doses of Tigemonam or comparator antibiotics administered orally. A control group receives a placebo.

-

Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.

-

Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.

Clinical Development and Discontinuation

Tigemonam was identified as a candidate for clinical trials for the treatment of infections caused by susceptible Gram-negative aerobic bacteria. However, despite the promising preclinical data, the clinical development of Tigemonam was discontinued. The specific reasons for this decision have not been made public by Bristol-Myers Squibb.

Conclusion

Tigemonam was a promising orally active monobactam with potent activity against a wide range of Gram-negative pathogens, including many β-lactamase-producing strains. Its favorable preclinical profile, including good oral absorption in animal models, suggested it could have been a valuable addition to the therapeutic armamentarium against Gram-negative infections. The discontinuation of its development underscores the complexities and challenges inherent in the pharmaceutical pipeline, where promising candidates can be halted for a variety of undisclosed scientific, strategic, or commercial reasons. The story of Tigemonam remains a relevant case study for researchers in the field of antibiotic discovery and development.

References

Tigemonam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigemonam is a monobactam antibiotic with potent activity primarily directed against Gram-negative bacteria.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[1][4] PBPs are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these proteins, tigemonam disrupts the integrity of the cell wall, leading to bacterial cell death.[1] This document provides an in-depth technical overview of tigemonam's binding affinity to various PBPs, summarizing available quantitative data and detailing the experimental protocols used to determine these interactions.

Core Mechanism of Action

Tigemonam's primary mode of action is the acylation of the active site serine of PBPs, which inactivates these enzymes and halts the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis ultimately leads to cell lysis. Tigemonam has demonstrated notable stability against hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance to other β-lactam antibiotics.[1]

Quantitative Binding Affinity of Tigemonam to PBPs

The binding affinity of tigemonam for specific PBPs is a key determinant of its antibacterial spectrum and potency. Research has primarily focused on its interaction with the PBPs of Escherichia coli. The available quantitative and qualitative data are summarized below.

| Target PBP | Organism | Binding Affinity (IC50) | Notes |

| PBP 1a | Escherichia coli | Binding Observed | Apparent improved affinity at lower temperatures. |

| PBP 2 | Escherichia coli | >200 µg/mL | Indicates poor affinity. |

| PBP 3 | Escherichia coli | Binding Observed | A primary target; binding leads to filamentation. Apparent improved affinity at lower temperatures. |

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The determination of tigemonam's binding affinity to PBPs can be accomplished through several established experimental methods. The two most common approaches are competitive binding assays using either radiolabeled or fluorescently labeled penicillin.

Competitive Radiolabeled Penicillin-Binding Protein Assay

This method relies on the competition between unlabeled tigemonam and a radiolabeled β-lactam (e.g., [14C]benzylpenicillin) for binding to PBPs.

a. Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest (e.g., Escherichia coli) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lyse the cells by sonication or French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in the assay buffer and determine the total protein concentration.

b. Competitive Binding Assay:

-

Pre-incubate the bacterial membranes with varying concentrations of tigemonam for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C or a lower temperature like 15°C to potentially enhance tigemonam binding).

-

Add a saturating concentration of radiolabeled penicillin (e.g., [14C]benzylpenicillin) and incubate for an additional period (e.g., 10-15 minutes).

-

Stop the reaction by adding a surplus of unlabeled penicillin and boiling in SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the radiolabeled PBPs by autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the concentration of tigemonam required to inhibit 50% of the binding of the radiolabeled penicillin (IC50).

c. Visualization of Workflow:

Fluorescent Penicillin-Binding Protein Competition Assay

This assay is conceptually similar to the radiolabeled assay but utilizes a fluorescently tagged penicillin derivative (e.g., Bocillin-FL) for detection, which can offer advantages in terms of safety and ease of detection.

a. Whole-Cell Labeling and Competition:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest and wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells and incubate with varying concentrations of tigemonam for a defined period (e.g., 30 minutes) at room temperature.

-

Add a fluorescent penicillin probe (e.g., Bocillin-FL) to the cell suspension and incubate for a further 10-15 minutes.

-

Pellet the cells by centrifugation and wash to remove any unbound fluorescent probe.

-

Lyse the cells and isolate the membrane fraction as described previously.

b. In-Gel Fluorescence Detection:

-

Separate the membrane proteins on an SDS-PAGE gel.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of the PBP bands to determine the IC50 of tigemonam.

c. Visualization of Workflow:

Signaling Pathway and Logical Relationships

The interaction of tigemonam with PBPs can be visualized as a direct inhibition of the peptidoglycan synthesis pathway.

Conclusion

Tigemonam's efficacy as an antibiotic is intrinsically linked to its binding affinity for specific penicillin-binding proteins in Gram-negative bacteria, with a noted preference for PBP 1a and PBP 3 in E. coli. The experimental protocols outlined in this guide, namely competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these interactions. A thorough understanding of tigemonam's PBP binding profile is crucial for predicting its spectrum of activity, understanding potential resistance mechanisms, and guiding the development of future monobactam antibiotics. Further research to populate a more comprehensive quantitative binding affinity table across a wider range of bacterial species and their respective PBPs would be highly valuable to the scientific community.

References

- 1. Improved sensitivity in assays for binding of novel beta-lactam antibiotics to penicillin-binding proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of a new radioactive labeling reagent for bacterial penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of tigemonam, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioiododestannylation. Convenient synthesis of a stable penicillin derivative for rapid penicillin binding protein (P… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Potential Degradation Products and Pathways of Tigemonam

Disclaimer: As of the latest literature review, no specific studies detailing the forced degradation products and pathways of tigemonam have been published. This guide, therefore, leverages data from forced degradation studies of aztreonam, a structurally similar monobactam antibiotic, to infer the potential degradation behavior of tigemonam. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis based on the degradation of a related compound.

Introduction

Tigemonam is a monocyclic β-lactam antibiotic with a spectrum of activity primarily against aerobic Gram-negative bacteria. Its chemical structure, like other monobactams, is characterized by a lone β-lactam ring that is not fused to another ring structure. A critical aspect of drug development and formulation is understanding the stability of the active pharmaceutical ingredient (API) under various stress conditions. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.

This technical guide provides a comprehensive overview of the potential degradation products and pathways of tigemonam by examining the known degradation of its structural analog, aztreonam. The information is curated for researchers, scientists, and drug development professionals to aid in the formulation development and analytical method validation for tigemonam.

Inferred Degradation Pathways of the Monobactam Core

Based on studies of aztreonam, the primary routes of degradation for the monobactam core structure, which is shared by tigemonam, are anticipated to be hydrolysis and photo-isomerization.

Hydrolytic Degradation

Hydrolysis of the β-lactam ring is a common degradation pathway for all β-lactam antibiotics. Under both acidic and alkaline conditions, the strained four-membered ring is susceptible to cleavage. This results in the formation of an inactive, open-ring product. For monobactams, this involves the breaking of the amide bond within the β-lactam ring.

Photolytic Degradation

Exposure to UV light has been shown to cause isomerization of the alkoxyimino group in aztreonam, leading to the formation of its anti-isomer.[1] Given the structural similarities, it is highly probable that tigemonam would undergo a similar photo-isomerization reaction upon exposure to light.

The following diagram illustrates the inferred primary degradation pathways for the core monobactam structure, applicable to tigemonam.

Quantitative Data from Aztreonam Forced Degradation Studies

The following tables summarize the quantitative data obtained from forced degradation studies performed on aztreonam. This data provides an indication of the extent of degradation that might be expected for tigemonam under similar stress conditions.

Table 1: Summary of Aztreonam Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Not specified | [2] |

| Base Hydrolysis | 0.01 M NaOH | 8 hours | 60°C | Not specified | [2] |

| Oxidative | 0.3% H₂O₂ | 1 hour | Room Temp | 18.02% | [2] |

| Thermal | Dry Heat | 24 hours | 110°C | Not specified | [3] |

| Photolytic | Sunlight | 24 hours | Room Temp | Not specified | [3] |

| Photolytic | UV Irradiation | Not specified | Not specified | Major product is the anti-isomer | [1] |

Table 2: Stability of Aztreonam in Solution

| Storage Condition | Concentration | Duration | % Decrease in Concentration | Reference |

| 5°C | 60 mg/ml | 8 days | Stable | [4] |

| 37°C (during pumping) | 60 mg/ml | 24 hours | 3.6% | [4] |

| -20°C | 60 mg/ml | 6 months | No statistically significant decrease | [4] |

Experimental Protocols for Forced Degradation Studies of Aztreonam

The following are detailed experimental protocols adapted from studies on aztreonam, which can serve as a template for designing forced degradation studies for tigemonam.

Preparation of Stock and Sample Solutions[3]

-

Stock Solution: Accurately weigh and dissolve 10 mg of the drug substance in 100 ml of water to obtain a concentration of 100 µg/ml.

-

Working Standard Solutions: Prepare further dilutions from the stock solution to achieve concentrations ranging from 5-25 µg/ml.

Forced Degradation Procedures[2][3]

-

Acid Hydrolysis: To a 10 ml volumetric flask, add a suitable aliquot of the stock solution and 1 ml of 0.1 M HCl. Keep the flask at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to volume with the mobile phase.

-

Base Hydrolysis: To a 10 ml volumetric flask, add a suitable aliquot of the stock solution and 1 ml of 0.01 M NaOH. Keep the flask at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to volume with the mobile phase.

-

Oxidative Degradation: To a 10 ml volumetric flask, add a suitable aliquot of the stock solution and 1 ml of 3% w/v hydrogen peroxide. Keep the flask at room temperature for 15 minutes to 1 hour. Dilute to volume with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a hot air oven at 110°C for 24 hours. After the specified time, cool the sample and prepare a solution of known concentration in the mobile phase.

-

Photolytic Degradation: Expose a solution of the drug substance in a 10 ml volumetric flask to direct sunlight for 24 hours. After exposure, dilute to volume with the mobile phase. For UV degradation, expose the solution to UV radiation and monitor for the formation of the anti-isomer.

Analytical Method

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate the parent drug from its degradation products. A typical method for aztreonam analysis is as follows[3]:

-

Column: C18 (e.g., Waters HPLC Inspire, 4.6 x 250mm, 5µm)

-

Mobile Phase: Buffer (e.g., potassium dihydrogen phosphate, pH 3 adjusted with orthophosphoric acid) and Acetonitrile in a ratio of 40:60 (v/v).

-

Flow Rate: 1 ml/min

-

Detection: UV at a suitable wavelength.

The following diagram outlines a general workflow for conducting forced degradation studies.

Conclusion

While direct experimental data on the degradation of tigemonam is currently unavailable, the analysis of the structurally related monobactam, aztreonam, provides a strong basis for predicting its stability profile. The primary degradation pathways for tigemonam are inferred to be hydrolysis of the β-lactam ring under acidic and basic conditions, and photo-isomerization upon exposure to light. The quantitative data and experimental protocols from aztreonam studies offer a valuable starting point for the development of robust formulations and validated stability-indicating analytical methods for tigemonam. It is imperative that formal forced degradation studies are conducted on tigemonam to confirm these predicted pathways and identify any unique degradation products.

References

- 1. Photodegradation kinetics under UV light of aztreonam solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phmethods.net [phmethods.net]

- 4. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Tigemonam for Formulation Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigemonam is a synthetic, orally administered monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria.[1][2][3] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] The unique monocyclic structure of monobactams confers a high degree of stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[1][3][4][5][6] The development of a robust and effective oral dosage form for Tigemonam hinges on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known characteristics of Tigemonam relevant to formulation development and outlines detailed experimental protocols for the determination of critical, yet to be fully characterized, parameters.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of Tigemonam is presented in Table 1. While some data is available from computational predictions and chemical databases, experimentally determined values for several key parameters are not extensively reported in the public domain.

Table 1: Summary of Physicochemical Properties of Tigemonam

| Property | Value/Information | Source(s) |

| Chemical Structure | [2] | |

|

| ||

| Molecular Formula | C₁₂H₁₅N₅O₉S₂ | [7] |

| Molecular Weight | 437.4 g/mol | [7] |

| CAS Number | 102507-71-1 | [7] |

| Appearance | Assumed to be a crystalline solid, as purification is achieved through crystallization. | [4] |

| Solubility | Soluble in DMSO. Aqueous solubility data is not readily available, suggesting it may be poorly soluble in water. | [8] |

| XLogP3-AA (Predicted) | -0.6 | [7] |

| pKa (Predicted) | No publicly available data. | |

| Melting Point | No publicly available data. | |

| Crystal Polymorphism | While crystallization is used in its purification, no definitive studies on polymorphic forms have been publicly reported. | [4] |

Detailed Physicochemical Characterization and Experimental Protocols

Successful formulation development requires precise data on solubility, stability, ionization (pKa), and lipophilicity (logP). The following sections detail the importance of these parameters and provide established experimental protocols for their determination.

Solubility Profile

Importance: The aqueous solubility of an orally administered drug is a critical determinant of its dissolution rate and subsequent absorption, directly impacting its bioavailability. For poorly soluble drugs, formulation strategies must be employed to enhance solubility.

Experimental Protocol: pH-Solubility Profile Determination

A standard shake-flask method is employed to determine the equilibrium solubility of Tigemonam across a physiologically relevant pH range (typically pH 1.2 to 7.4).

-

Materials: Tigemonam reference standard, buffers of various pH values (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4), a suitable organic solvent for HPLC analysis (e.g., acetonitrile), and a validated HPLC method.

-

Procedure:

-

An excess amount of Tigemonam powder is added to vials containing buffers of different pH values.

-

The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.

-

The concentration of dissolved Tigemonam in the filtrate is quantified using a validated stability-indicating HPLC-UV method.

-

The experiment is performed in triplicate for each pH value.

-

A diagrammatic representation of the experimental workflow is provided below.

Stability Profile and Degradation Pathways

Importance: Understanding the chemical stability of Tigemonam under various stress conditions is mandated by regulatory agencies and is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and include acidic, basic, oxidative, thermal, and photolytic stress.

-

Materials: Tigemonam reference standard, HCl, NaOH, H₂O₂, validated stability-indicating HPLC method.

-

Procedure:

-

Acid Hydrolysis: Tigemonam solution is treated with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Tigemonam solution is treated with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Tigemonam solution is treated with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid Tigemonam is exposed to dry heat (e.g., 105°C) in an oven.

-

Photolytic Degradation: Tigemonam solution and solid drug are exposed to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to quantify the remaining Tigemonam and detect any degradation products.

-

The logical relationship for assessing stability is depicted in the following diagram.

Determination of pKa and logP

Importance: The acid dissociation constant (pKa) influences the extent of ionization of a drug at a given pH, which in turn affects its solubility, absorption, and distribution. The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key predictor of its ability to permeate biological membranes.

Experimental Protocol: pKa Determination by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for pKa determination, requiring minimal sample volume.

-

Principle: The electrophoretic mobility of an ionizable compound changes with the pH of the background electrolyte (BGE). By measuring the mobility at different pH values, the pKa can be determined.

-

Procedure:

-

A series of BGEs with varying pH values are prepared.

-

A solution of Tigemonam is injected into the capillary.

-

The electrophoretic mobility is measured at each pH.

-

The pKa is determined by plotting the mobility against the pH and fitting the data to the appropriate equation.

-

Experimental Protocol: logP Determination by HPLC

A common method for estimating logP is by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Principle: A correlation exists between the retention time of a compound on a reversed-phase column and its logP value.

-

Procedure:

-

A series of reference compounds with known logP values are selected.

-

The retention times of the reference compounds and Tigemonam are determined using an isocratic mobile phase (e.g., methanol/water mixture) on a C18 column.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the reference compounds.

-

The logP of Tigemonam is then calculated from its retention factor using the calibration curve.

-

A diagram illustrating the relationship between these key physicochemical parameters and their impact on formulation is shown below.

Solid-State Characterization

Importance: The crystalline form of a drug can significantly impact its physicochemical properties, including solubility, dissolution rate, and stability. Different polymorphs of the same compound can exhibit different properties.

Experimental Protocol: Polymorph Screening and Characterization

-

Techniques:

-

X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, useful for identifying solvates.

-

Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe crystal habit and morphology.

-

-

Procedure:

-

Tigemonam is recrystallized from a variety of solvents and under different conditions (e.g., cooling rate, evaporation rate) to induce the formation of different polymorphs.

-

The resulting solid forms are analyzed using the techniques listed above to identify and characterize any new crystalline forms.

-

Mechanism of Action and Formulation Considerations

Tigemonam, like other β-lactam antibiotics, inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[4] This is achieved by targeting and inactivating penicillin-binding proteins (PBPs). The following diagram illustrates this signaling pathway.